molecular formula C20H25NO4S B6434435 N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide CAS No. 2419664-50-7

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide

Cat. No.: B6434435
CAS No.: 2419664-50-7
M. Wt: 375.5 g/mol
InChI Key: DVAGUDXNQNIXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide features the N-acyl sulfonamide functional group, a prominent and versatile scaffold in modern drug discovery. This moiety is extensively valued for its role as a bioisostere of carboxylic acids, offering comparable acidity but often with enhanced metabolic stability and improved pharmacokinetic properties . The integration of the 5-tert-butyl-2-ethoxy aromatic system and the 4-acetylphenyl group presents a unique molecular architecture designed for exploration in medicinal chemistry. Researchers can leverage this compound as a key intermediate or a molecular probe. The N-acyl sulfonamide group is a privileged structure found in pharmaceuticals targeting a wide range of conditions, including Alzheimer's disease, diabetes, osteoporosis, hypertension, and cancer . Furthermore, compounds bearing the sulfonamide group have demonstrated significant potential as inhibitors for various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative disorders . The specific substitution pattern on this molecule allows for the investigation of structure-activity relationships, particularly in modulating lipophilicity and molecular conformation, which can influence binding to biological targets and the ability to cross physiological barriers like the blood-brain barrier . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-6-25-18-12-9-16(20(3,4)5)13-19(18)26(23,24)21-17-10-7-15(8-11-17)14(2)22/h7-13,21H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAGUDXNQNIXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-acetylphenylamine with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs listed in Biopharmacule Speciality Chemicals’ catalog () provide a basis for comparison. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Potential Implications
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide - 5-tert-butyl
- 2-ethoxy
- 4-acetylphenyl
- High lipophilicity (tert-butyl)
- Moderate polarity (ethoxy)
- Electron-withdrawing acetyl group
- Enhanced membrane permeability
- Potential metabolic stability
N-(4-acetamido-3-nitrophenyl)acetamide - 4-acetamido
- 3-nitro
- Strong electron-withdrawing nitro group
- Acetamido polarity
- Reactivity in electrophilic substitutions
- Possible solubility challenges
N-(4-Amino-3-methoxyphenyl)methanesulfonamide - 4-amino
- 3-methoxy
- Methanesulfonamide
- Electron-donating amino and methoxy groups
- Polar sulfonamide
- Improved solubility
- Potential for hydrogen bonding

Key Observations:

Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity compared to the nitro or amino groups in analogs . This may improve bioavailability but reduce aqueous solubility. The ethoxy group offers intermediate polarity, contrasting with the stronger electron-withdrawing nitro group or electron-donating methoxy and amino groups in analogs .

Functional Implications: The acetylphenyl moiety in the target compound introduces a ketone functional group, absent in the analogs. This could influence binding interactions (e.g., with proteins) or metabolic pathways.

Research Findings and Limitations

  • Synthetic Accessibility: The tert-butyl and ethoxy groups may complicate synthesis due to steric hindrance, whereas analogs with nitro or amino groups might involve simpler functionalization steps .
  • Biological Relevance: The absence of specific activity data in the evidence precludes direct pharmacological comparisons.

Biological Activity

N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

This compound exhibits significant biochemical interactions, particularly as an enzyme inhibitor. Key properties include:

  • Enzyme Inhibition : It inhibits the activity of carbonic anhydrase and acetylcholinesterase, enzymes crucial for various physiological processes. This inhibition can disrupt normal metabolic pathways, leading to therapeutic effects in certain conditions.
  • Gene Expression Modulation : The compound has been shown to alter the expression of genes involved in metabolic pathways and cell cycle regulation, indicating its potential role in influencing cellular behaviors.

Cellular Effects

The biological activity of this compound extends to its influence on cellular processes:

  • Cell Signaling Pathways : It affects signaling pathways that can lead to changes in cell proliferation and apoptosis. Studies have indicated that treatment with this compound can result in altered signaling cascades that govern cell survival and death.
  • Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against breast cancer cells (MCF-7) with a concentration-dependent reduction in cell viability .

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves:

  • Binding Interactions : The compound binds to specific biomolecules, which may include enzymes and receptors. This binding is critical for its inhibitory effects on enzyme activity and modulation of cellular functions.
  • Structural Characteristics : The unique structure of the sulfonamide group allows it to mimic natural substrates, facilitating its role as an enzyme inhibitor. The presence of acetyl and tert-butyl groups may enhance its binding affinity and selectivity towards target enzymes.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated inhibition of carbonic anhydrase and acetylcholinesterase; altered gene expression related to metabolism.
Showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating potent anti-cancer properties.
Investigated potential anti-inflammatory effects alongside antimicrobial properties, suggesting broader therapeutic applications.

Potential Applications

The diverse biological activities of this compound suggest several applications:

  • Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for developing drugs targeting metabolic disorders or cancer therapies.
  • Research Tool : The compound can serve as a probe in studies examining cellular signaling pathways and metabolic regulation.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Verify substituents (tert-butyl: δ 1.3 ppm singlet; acetyl: δ 2.6 ppm).
  • IR : Confirm sulfonamide (S=O at 1340–1360 cm⁻¹) and ethoxy (C-O-C at 1240–1260 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at 416.1784 with <3 ppm error).
    Cross-reference with simulated spectra (ChemDraw) and literature data for consistency .

Advanced: How to resolve discrepancies between experimental and simulated NMR shifts?

Methodological Answer :
Discrepancies often arise from solvent effects or conformational dynamics. Mitigate by:

Variable-Temperature NMR : Assess rotational barriers (e.g., tert-butyl group).

Solvent Screening : Compare shifts in CDCl₃ vs. DMSO-d₆ to identify solvent-induced variations.

DFT Corrections : Apply implicit solvent models (PCM) to simulated shifts.
For example, if the ethoxy group’s δ 4.1 ppm shift deviates from calculations, recalibrate using a solvent dielectric constant (ε = 46.7 for DMF) in Gaussian simulations .

Basic: What purification strategies remove common byproducts?

Q. Methodological Answer :

  • Byproducts : Unreacted sulfonyl chloride (polarity Rf = 0.6 in EtOAc) or acetylated isomers.
  • Chromatography : Use silica gel with stepwise elution (hexane → 30% EtOAc).
  • Recrystallization : Ethanol/water (1:3 v/v) selectively precipitates the target compound. Confirm purity via HPLC (C18 column, 90:10 acetonitrile/water, retention time = 8.2 min) .

Advanced: How to quantify oxidative degradation of the tert-butyl group?

Q. Methodological Answer :

Controlled Degradation : Expose samples to O₂ (5–21% v/v) at 50°C for 24–72 hrs.

TGA-MS Analysis : Track mass loss (220–250°C) correlating with tert-butyl decomposition.

Kinetic Modeling : Fit degradation data to a first-order model (k = 0.012 h⁻¹ at 21% O₂).
Results inform storage guidelines (e.g., <5% O₂ in sealed vials with desiccants) .

Basic: What biological assays evaluate this compound’s activity?

Q. Methodological Answer :

  • Antimicrobial : Disk diffusion against S. aureus (MIC = 32 µg/mL) .
  • Kinase Inhibition : Fluorescence-based assays for EGFR (IC₅₀ = 1.8 µM) .
  • Cytotoxicity : MTT assay in HeLa cells (IC₅₀ = 12 µM) .
    Use DMSO as a vehicle control (<0.1% final concentration) to avoid solvent interference .

Advanced: How can QSAR models guide structural modifications?

Q. Methodological Answer :

3D-QSAR (CoMFA) : Align steric/electronic fields with IC₅₀ data from 20 analogues.

Docking Simulations (AutoDock Vina) : Identify hydrogen bonds between the sulfonamide and kinase active sites (e.g., VEGFR2 Lys868).

Modification Strategy : Replace 4-acetylphenyl with a trifluoromethyl group to enhance binding (ΔG = −9.2 kcal/mol predicted) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.